molecular formula C10H12Cl2N2O2 B6114366 2-(2,5-Dichlorophenoxy)butanehydrazide

2-(2,5-Dichlorophenoxy)butanehydrazide

Cat. No.: B6114366
M. Wt: 263.12 g/mol
InChI Key: HVRRNLLXVRVMLI-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)butanehydrazide is an organic compound with the molecular formula C10H12Cl2N2O2 It is a derivative of butanehydrazide, where the butanehydrazide moiety is substituted with a 2,5-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)butanehydrazide typically involves the reaction of 2,5-dichlorophenol with butanehydrazide under specific conditions. One common method includes the following steps:

    Preparation of 2,5-Dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of this compound: The 2,5-dichlorophenol is then reacted with butanehydrazide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxybutanehydrazides.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)butanehydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)butanehydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dichlorophenoxy)butanehydrazide
  • 2-(2,4-Dichlorophenoxy)butanehydrazide
  • 2-(3,4-Dichlorophenoxy)butanehydrazide

Comparison

2-(2,5-Dichlorophenoxy)butanehydrazide is unique due to the specific positioning of the chlorine atoms on the phenoxy ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in its applications.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-2-8(10(15)14-13)16-9-5-6(11)3-4-7(9)12/h3-5,8H,2,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRRNLLXVRVMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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